N-[(1-Benzofuran-5-yl)methyl]-2,6-dibromo-N-methylpyridin-4-amine
Description
This compound features a pyridine core substituted with two bromine atoms at the 2- and 6-positions, a methyl group at the N-position, and a benzofuran-5-ylmethyl moiety. The benzofuran group introduces aromaticity and lipophilicity, while the pyridine ring offers a planar, electron-deficient scaffold.
Properties
CAS No. |
920752-35-8 |
|---|---|
Molecular Formula |
C15H12Br2N2O |
Molecular Weight |
396.08 g/mol |
IUPAC Name |
N-(1-benzofuran-5-ylmethyl)-2,6-dibromo-N-methylpyridin-4-amine |
InChI |
InChI=1S/C15H12Br2N2O/c1-19(12-7-14(16)18-15(17)8-12)9-10-2-3-13-11(6-10)4-5-20-13/h2-8H,9H2,1H3 |
InChI Key |
BHBZEAHOYFVPRE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OC=C2)C3=CC(=NC(=C3)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzofuran-5-ylmethyl)-2,6-dibromo-N-methylpyridin-4-amine typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic benzofuran compounds.
Bromination of Pyridine Ring: The pyridine ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce bromine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-(Benzofuran-5-ylmethyl)-2,6-dibromo-N-methylpyridin-4-amine can undergo various chemical reactions, including:
Substitution: The bromine atoms in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
N-(Benzofuran-5-ylmethyl)-2,6-dibromo-N-methylpyridin-4-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(Benzofuran-5-ylmethyl)-2,6-dibromo-N-methylpyridin-4-amine involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The bromine atoms in the pyridine ring may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Benzofuran-Pyrimidine/Pyridine Families
The evidence highlights several benzofuran-containing heterocycles with distinct pharmacological or physicochemical profiles:
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Electron Effects : The target compound’s bromine substituents likely increase electron-withdrawing effects compared to methyl or methoxy groups in analogues, altering reactivity in electrophilic substitution or cross-coupling reactions .
- Lipophilicity: While dronedarone (log P = 7.35) is highly lipophilic due to its dibutylamino and methanesulfonamide groups, the target compound’s benzofuran and brominated pyridine may confer moderate lipophilicity, though exact log P values are unavailable .
- Thermal Stability: The target compound’s melting point is unreported, but pyridine derivatives with halogen substituents (e.g., bromine) typically exhibit higher melting points than non-halogenated analogues due to stronger intermolecular forces .
Comparison with Benzofuran-Based Amines ()
and describe benzofuran derivatives with aminopropyl/butyl side chains (e.g., 5-MAPB, 5-MBPB). These compounds lack heterocyclic cores but share the benzofuran moiety:
- Functional Group Diversity : The target compound’s pyridine and bromine substituents distinguish it from simpler benzofuran-amines, which prioritize amine side chains for receptor targeting (e.g., serotoninergic effects in MAPB derivatives) .
- Synthetic Complexity : The target compound requires multi-step synthesis (e.g., bromination, N-alkylation), whereas MAPB/MBPB analogues are synthesized via direct alkylation of benzofuran precursors .
Degradation and Stability Considerations
Dronedarone hydrochloride () degrades under basic conditions due to its sulfonamide group. The target compound’s bromine substituents may confer greater stability against hydrolysis compared to dronedarone, though susceptibility to dehalogenation under reducing conditions is possible .
Research Implications and Gaps
- Analytical Challenges : Similar to dronedarone, the target compound’s lipophilicity may necessitate optimized chromatographic methods for purity analysis, as seen in ’s call for eco-friendly techniques .
Biological Activity
N-[(1-Benzofuran-5-yl)methyl]-2,6-dibromo-N-methylpyridin-4-amine is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, focusing on antibacterial, antifungal, and neuropharmacological effects, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a benzofuran moiety attached to a dibrominated pyridine derivative. The presence of the dibromo substituents and the benzofuran ring is significant for its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of similar compounds containing pyridine and benzofuran structures. For instance, derivatives with various substitutions on the piperidine ring have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Mechanism of Action : Compounds with electron-donating or electron-withdrawing groups on the piperidine ring exhibited increased antibacterial activity. The presence of hydroxyl, methyl, and nitro groups was particularly effective against studied bacterial species .
- Comparative Efficacy : In vitro tests demonstrated that compounds with dibromo substitutions showed enhanced inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli.
| Compound Structure | Antibacterial Activity | Effective Against |
|---|---|---|
| This compound | Moderate to High | S. aureus, E. coli |
| Piperidine Derivative (with hydroxyl group) | High | MRSA, K. pneumoniae |
Antifungal Activity
The antifungal potential of this compound has also been explored. Compounds with similar structures have demonstrated varying degrees of effectiveness against fungal pathogens.
Research Insights:
- Activity Spectrum : Studies indicate that modifications in the chemical structure can enhance antifungal activity against species like Candida albicans and Aspergillus fumigatus. The introduction of specific functional groups appears to play a crucial role in this enhancement .
| Compound Structure | Antifungal Activity | Effective Against |
|---|---|---|
| This compound | Low to Moderate | C. albicans, A. fumigatus |
Neuropharmacological Effects
The neuropharmacological profile of compounds related to this compound has been investigated in the context of monoamine release and modulation.
Observations:
- Monoamine Release : Similar benzofuran derivatives have shown potential in stimulating the release of neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA). This mechanism is particularly relevant for developing treatments for mood disorders .
| Compound Structure | Neuropharmacological Activity | Mechanism |
|---|---|---|
| Benzofuran Derivative | High | 5-HT, NE, DA Release |
Case Studies
Several case studies have evaluated the biological activity of related compounds:
- Study on Antibacterial Efficacy : A compound structurally similar to this compound demonstrated significant inhibition against MRSA strains when tested in vitro.
- Antifungal Testing : A series of benzofuran derivatives were tested against various fungal strains; results indicated that modifications in substituents could lead to enhanced antifungal properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
